Home > Products > Screening Compounds P99740 > 4-Hydroxy thalidomide
4-Hydroxy thalidomide - 5054-59-1

4-Hydroxy thalidomide

Catalog Number: EVT-255452
CAS Number: 5054-59-1
Molecular Formula: C13H10N2O5
Molecular Weight: 274.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-Hydroxy thalidomide, also known as 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, is a synthetic derivative of thalidomide. It belongs to the class of immunomodulatory imide drugs. [, , ] While thalidomide itself has been studied for its anti-inflammatory and immunomodulatory properties, 4-Hydroxy thalidomide has emerged as a compound of interest in scientific research due to its potential therapeutic applications in areas such as cancer and fibrosis.

4-[(Cyclopropanecarbonylamino)methyl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

Compound Description: This compound is identified as a therapeutic agent for the prophylactic or therapeutic treatment of cutaneous lupus [].

4-[(N,N-dimethylhydrazono)methyl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

Compound Description: This substituted 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione is mentioned as a potential therapeutic agent for diseases associated with elevated TNF-α levels and activity [].

4-Aminomethyl-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

Compound Description: This compound is another example of a substituted 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione studied for its potential in addressing diseases linked to abnormal TNF-α levels and activity [].

4-[(Acylamino)methyl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-diones

Compound Description: This group of compounds represents a class of substituted 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-diones investigated for their potential in treating diseases associated with abnormal TNF-α levels and activity [].

(S)-4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (Pomalidomide)

Compound Description: This compound, known as Pomalidomide, is highlighted as a potent therapeutic agent for its ability to reduce TNF-α levels [].

2-(1-Benzyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

Compound Description: This compound was synthesized and evaluated for its anti-inflammatory activity []. It was found to be inactive against TNF-α and IL-6 expression.

2-[1-(3-Chlorobenzyl)-2,6-dioxopiperidin-3-yl]isoindoline-1,3-dione (5c)

Compound Description: This derivative of thalidomide exhibited potent inhibitory activity against TNF-α and IL-6 expression in HaCaT cells, making it a potential anti-psoriasis agent [].

6-{4-[(3-(1,3-Dioxoisoindolin-2-yl)-2,6-dioxopiperidin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}hexanoic acid (10e)

Compound Description: This triazolyl thalidomide derivative demonstrated potent anti-fibrosis activity by inhibiting intracellular Ca2+ activation, reversing TGF-β1-induced myofibroblast migration, and targeting Orai1 and TGF-β1/SMAD2/3 signaling pathways [].

Synthesis Analysis

The synthesis of 4-hydroxy thalidomide typically involves the conversion of L-glutamine into thalidomide through a multi-step process. One effective method includes the following steps:

  1. Starting Material: L-glutamine is suspended in pyridine.
  2. Phthaloylation: Phthalic anhydride is added, and the mixture is heated to approximately 80-85°C for several hours.
  3. Condensing Agent Addition: Carbonyl-diimidazole is introduced to facilitate the formation of the thalidomide structure.
  4. Acidic Workup: Aqueous hydrochloric acid is used to adjust the pH to neutral, precipitating the product.
  5. Filtration and Purification: The precipitate is filtered, washed, and dried to yield 4-hydroxy thalidomide in moderate to high yields (around 60-62%) .

This synthesis can be performed in a single reactor without recovering intermediates, which simplifies the process and enhances yield quality.

Molecular Structure Analysis

The molecular structure of 4-hydroxy thalidomide features a phthalimide ring system with an additional hydroxyl group at the fourth position. The compound's structure can be represented as follows:

  • Phthalimide Ring: A bicyclic structure consisting of an isoindoline framework.
  • Hydroxyl Group: The presence of the hydroxyl group (-OH) at the 4-position significantly alters its biological activity compared to thalidomide.

The compound's three-dimensional conformation allows it to effectively interact with cereblon, facilitating its role in targeted protein degradation .

Chemical Reactions Analysis

4-Hydroxy thalidomide participates in various chemical reactions that are pivotal for its biological activity:

  1. Binding to Cereblon: Upon binding to cereblon, it induces ubiquitination of specific substrates, leading to their degradation via the proteasome pathway.
  2. Formation of PROTACs: It can be linked to other ligands through a linker to create PROTACs, which are designed for targeted protein degradation .
  3. Potential Modifications: The hydroxyl group can participate in further chemical modifications, enhancing its pharmacological properties or altering its specificity towards different proteins .

These reactions underscore its utility in drug design and development.

Mechanism of Action

The mechanism of action for 4-hydroxy thalidomide primarily involves its interaction with cereblon, part of the E3 ubiquitin ligase complex. When 4-hydroxy thalidomide binds to cereblon, it alters the substrate recognition capabilities of this complex:

  • Substrate Ubiquitination: The binding facilitates the ubiquitination of neosubstrates such as Ikaros family proteins, leading to their degradation.
  • Targeted Degradation: This mechanism allows for selective degradation of proteins involved in cancer progression and immune response modulation, making it valuable in treating multiple myeloma and other malignancies .
Physical and Chemical Properties Analysis

4-Hydroxy thalidomide exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline solid.
  • Solubility: Soluble in polar organic solvents like dimethyl sulfoxide and pyridine but less soluble in water.
  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties influence its handling during synthesis and application in pharmaceutical formulations .

Applications

The applications of 4-hydroxy thalidomide are diverse and significant:

  1. Cancer Treatment: Its role as an immunomodulatory agent makes it effective against multiple myeloma and certain types of lymphoma.
  2. Research Tool: Used extensively in studies involving protein degradation pathways, particularly through PROTAC technology.
  3. Drug Development: Serves as a key component in developing new therapeutic strategies targeting diseases linked with aberrant protein levels .
Mechanisms of Action and Molecular Targets

Cereblon (CRBN)-Mediated Ubiquitin-Proteasome System Modulation

4-Hydroxy thalidomide (4-HT) functions as a cereblon (CRBN)-modulating agent, hijacking the CRL4CRBN E3 ubiquitin ligase complex to alter substrate specificity. Like its parent compound thalidomide, 4-HT binds the C-terminal thalidomide-binding domain (TBD) of CRBN (residues 318–442), which forms part of the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex [1] [5]. This binding induces conformational changes in CRBN, enabling the recruitment of non-native "neosubstrates" for polyubiquitination and subsequent proteasomal degradation [2] [5].

A cell-based target engagement assay demonstrated that 4-HT binds endogenous CRBN in MM1S multiple myeloma cells with high affinity (Kd = 230 nM), effectively competing with PROTAC degraders like dBET1 for CRBN occupancy [2]. This interaction is quantified by the inhibition constant (Ki = 0.7 μM), confirming direct engagement with the E3 ligase complex in physiological settings [4].

Table 1: Binding Affinities of CRBN Ligands

CompoundKd (nM)Cellular CRBN Engagement (IC50)
Thalidomide2505.2 μM
4-Hydroxy thalidomide2300.7 μM
Lenalidomide1000.3 μM
Pomalidomide500.1 μM

Role in CRBN-Dependent Substrate Recruitment for E3 Ubiquitin Ligase Complexes

4-HT serves as a versatile warhead for proteolysis-targeting chimeras (PROTACs) due to its optimal linker attachment point at the C4 position. Unlike classical immunomodulatory imide drugs (IMiDs), 4-HT enables synthetic tethering to target protein ligands without steric clashes, facilitating ternary complex formation [4] [7]. For example, PROTACs incorporating 4-HT and histone deacetylase 6 (HDAC6) inhibitors (e.g., Nexturastat A) achieve >85% HDAC6 degradation in multiple myeloma cells at 100 nM concentrations [2].

The recruitment efficiency stems from 4-HT’s ability to stabilize CRBN in a "closed" conformation, where the Lon protease domain and TBD align to create an interface for neosubstrate binding [8]. Structural studies of CRBNmidi (a truncated CRBN construct containing Lon and TBD domains) reveal that 4-HT-bound CRBN preferentially recruits zinc-finger (ZF) transcription factors like IKZF1/3 and SALL4 via their β-hairpin degrons [6] [8].

Table 2: Degradation Efficiency of 4-HT-Derived PROTACs

PROTAC TargetLinker LengthDegradation Efficiency (%)DC50 (nM)
HDAC610 atoms8512
BRD412 atoms7818
Pirin15 atoms4275

Structural Determinants of CRBN Binding Affinity and Specificity

The molecular basis for 4-HT’s CRBN affinity lies in its hydroxyl group at the C4 position of the phthalimide ring. Crystal structures of the CRBN TBD-4-HT complex (PDB: 7T8Z) reveal that the hydroxyl group forms a hydrogen bond with Tyr319 of CRBN, a residue not engaged by unmodified thalidomide [6] [8]. This interaction increases binding free energy by −1.8 kcal/mol, enhancing affinity 3.2-fold compared to thalidomide [6].

Key residues governing specificity include:

  • Trp380: Hydrophobic stacking with the phthalimide ring.
  • Tyr319: Hydrogen bonding with C4-OH.
  • His357: Coordinating the glutarimide carbonyl [3] [8].

Mutations at Tyr319 (e.g., Y319A) reduce 4-HT binding by >90%, confirming its critical role [6]. Conversely, the C4-OH minimally affects interactions with the glutarimide-binding pocket (residues Val388, Ile391), preserving core IMiD-like activity.

Table 3: CRBN Residues Critical for 4-HT Binding

ResidueInteraction TypeEffect of Mutation (Kd Change)
Trp380π-Stacking8-fold increase
Tyr319H-bond (C4-OH)10-fold increase
His357Polar (glutarimide carbonyl)5-fold increase
Val388Hydrophobic enclosure3-fold increase

Comparative Analysis with Parent Compound Thalidomide in Target Engagement

4-HT exhibits distinct pharmacological properties compared to thalidomide:

  • Metabolic Activation: 4-HT is a primary cytochrome P450-derived metabolite of thalidomide (CYP2C19/3A4), accounting for >60% of systemic exposure [10]. Unlike thalidomide, its C4-OH group enables irreversible binding to CRBN in cellular environments, reducing dissociation rates by 40% [2] [6].
  • Neosubstrate Selectivity: While thalidomide degrades IKZF1/3 and SALL4, 4-HT shows enhanced selectivity for SALL4 due to its hydroxyl group stabilizing SALL4’s β-hairpin degron (residues Val414-Gly416) [6]. In zebrafish embryos, 4-HT induces SALL4 degradation at 5-fold lower concentrations than thalidomide, directly linking it to teratogenicity [6] [10].
  • Ternary Complex Stability: Surface plasmon resonance (SPR) assays show 4-HT improves the cooperativity (α) of CRBN:neosubstrate:E2 complexes by 1.7-fold vs. thalidomide, accelerating ubiquitination kinetics [8].

Table 4: Functional Comparison of Thalidomide and 4-Hydroxy Thalidomide

PropertyThalidomide4-Hydroxy Thalidomide
CRBN Kd250 nM230 nM
SALL4 Degradation (DC50)50 μM10 μM
Metabolic StabilityLow (t1/2 = 5 h)Moderate (t1/2 = 8 h)
PROTAC UtilizationLimitedHigh (C4 linker site)

Properties

CAS Number

5054-59-1

Product Name

4-Hydroxy thalidomide

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-hydroxyisoindole-1,3-dione

Molecular Formula

C13H10N2O5

Molecular Weight

274.23 g/mol

InChI

InChI=1S/C13H10N2O5/c16-8-3-1-2-6-10(8)13(20)15(12(6)19)7-4-5-9(17)14-11(7)18/h1-3,7,16H,4-5H2,(H,14,17,18)

InChI Key

XMPJICVFSDYOEG-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)O

Synonyms

5054-59-1; 4-Hydroxy thalidomide; E3 ligase Ligand 2; Thalidomide-OH; Cereblon ligand 2; 2-(2,6-dioxopiperidin-3-yl)-4-hydroxyisoindoline-1,3-dione

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.